![molecular formula C28H31N5O4S B14791955 (4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the esterification of p-tert-butylphenylacetic acid with methanol . This process requires specific reaction conditions, including controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and the final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases. Industrially, it is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- include Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester , and Benzeneacetic acid, 3-[2-[[(1,1-dimethylethyl)thio]methyl]-4-[(2,2-dimethyl-1-oxopropyl)amino]phenoxy]-4-methoxy-, sodium salt .
Uniqueness: What sets Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds.
Propriétés
Formule moléculaire |
C28H31N5O4S |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
2-[4-[3-tert-butyl-5-[[4-(2-phenylmethoxyethyl)-1,3-thiazol-2-yl]carbamoylamino]pyrazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c1-28(2,3)23-16-24(33(32-23)22-11-9-19(10-12-22)15-25(34)35)30-26(36)31-27-29-21(18-38-27)13-14-37-17-20-7-5-4-6-8-20/h4-12,16,18H,13-15,17H2,1-3H3,(H,34,35)(H2,29,30,31,36) |
Clé InChI |
QUOWKTGPIJLRIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=NC(=CS2)CCOCC3=CC=CC=C3)C4=CC=C(C=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
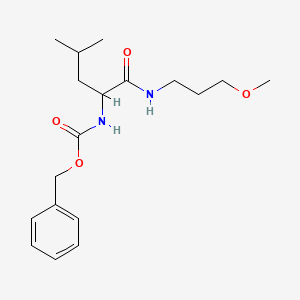
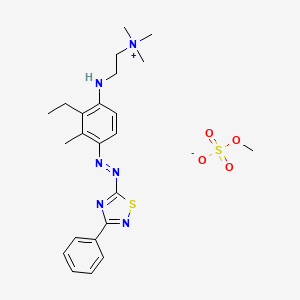
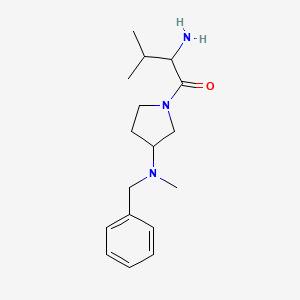
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

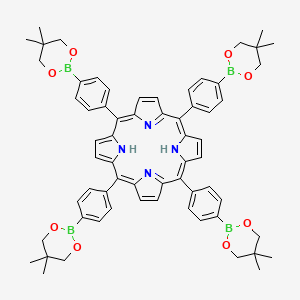
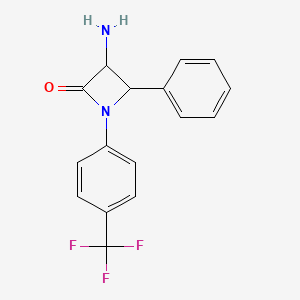
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
